N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide
Description
The compound N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide features a 1,2,3-triazole core linked to a piperidine ring and a 2-ethoxybenzamide group. The 3,4-dimethylphenyl substituent may enhance lipophilicity, while the ethoxy group could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-4-33-23-8-6-5-7-21(23)24(31)26-19-11-13-29(14-12-19)25(32)22-16-30(28-27-22)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMQLTIIAXKTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide typically involves multi-step organic synthesis. A common synthetic route includes the following steps:
Formation of 1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click reaction". The reaction involves the use of a 3,4-dimethylphenyl azide and an alkyne under suitable conditions.
Synthesis of Piperidin-4-yl Triazole: : The obtained triazole compound is then reacted with piperidine under appropriate conditions to form the piperidin-4-yl derivative.
Coupling with 2-Ethoxybenzoyl Chloride: : The final step involves the coupling of the piperidin-4-yl triazole with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
For large-scale production, the process might be optimized for efficiency and yield, possibly involving automated synthesizers and continuous flow chemistry techniques to ensure consistent quality and reduced costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the 3,4-dimethylphenyl ring, producing various oxidative derivatives.
Reduction: : Reduction of the carbonyl group or the triazole ring may lead to different reduced analogs.
Substitution: : The aromatic rings present in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: : Halogenation agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The oxidation reactions produce hydroxylated derivatives or quinones. Reduction reactions result in alcohols or fully reduced triazole rings. Substitution reactions yield halogenated, nitrated, or sulfonated derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon carcinoma) and T47D (breast cancer).
- IC50 Values : Approximately 6.2 μM for HCT-116 and 27.3 μM for T47D cells, indicating moderate to high potency against these cancer types.
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest interactions with key proteins involved in apoptosis and cell cycle regulation.
Antimicrobial Properties
The compound has also shown potential antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, indicating a broad spectrum of activity. The exact mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers assessed the anticancer efficacy of this compound on multiple cancer cell lines. The results demonstrated:
- Significant Reduction in Cell Viability : Treatment with the compound led to a marked decrease in cell viability across tested lines.
- Mechanistic Insights : Further investigations revealed that the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial activity of this compound against clinically relevant pathogens. Key findings included:
- Inhibition Zones : The compound displayed substantial inhibition zones against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : Combination studies with standard antibiotics revealed synergistic effects, enhancing overall antimicrobial efficacy.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. The triazole ring is known for its ability to interact with metal ions, enzymes, and receptors. It may inhibit or activate these targets by binding to active sites or allosteric sites, modulating their activity. The piperidine and 2-ethoxybenzamide moieties contribute to its binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Research Implications
The target compound’s combination of a triazole core, piperidine linker, and ethoxybenzamide group offers a unique balance of flexibility, solubility, and binding versatility. Structural analogs highlight trade-offs between rigidity (e.g., pyrazolo-pyrimidines) and reactivity (e.g., nitro-substituted triazoles), guiding further optimization for specific therapeutic targets .
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antiviral effects. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{24}H_{27}N_{5}O_{2}, with a molecular weight of approximately 417.513 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF7 (Breast) | 43.4 |
These findings suggest that the triazole moiety contributes to the inhibition of cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain triazole derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Antiviral Activity
Triazole derivatives have been investigated for their antiviral activities as well. Some studies suggest that these compounds can inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles. For example, derivatives similar to the target compound have shown efficacy against viruses such as HIV and influenza .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions necessary for enzyme function.
- Interference with DNA/RNA Synthesis : By mimicking nucleobases or interfering with polymerases.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through intrinsic pathways.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of triazole compounds:
- A study conducted by Sivaramkumar et al. demonstrated that a related triazole derivative exhibited potent anticancer activity in vitro against multiple cancer cell lines with IC50 values ranging from 6 to 43 μM .
- Another research highlighted the antimicrobial effects of a series of substituted triazoles against Staphylococcus aureus and Escherichia coli, establishing a structure-activity relationship that emphasizes the importance of substituent positions on the triazole ring .
Q & A
Q. Q1: What are the critical steps and variables in synthesizing N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-ethoxybenzamide?
Methodological Answer: The synthesis typically involves:
Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core, requiring precise stoichiometry of azide and alkyne precursors .
Piperidine Coupling: Amide bond formation between the triazole-carbonyl group and the piperidine moiety, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DMSO .
Benzamide Functionalization: Introduction of the 2-ethoxybenzamide group via nucleophilic acyl substitution, optimized at 60–80°C with triethylamine as a base .
Key Variables:
- Solvent polarity (e.g., DMSO enhances reaction rates but may complicate purification).
- Temperature control to minimize side reactions (e.g., triazole decomposition above 100°C) .
- Catalyst loading (e.g., 10 mol% CuI for CuAAC) .
Advanced Crystallographic Analysis
Q. Q2: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Structure Solution: Employ direct methods in SHELXT (for initial phasing) and refine with SHELXL , leveraging its robust handling of anisotropic displacement parameters and hydrogen-bonding networks .
- Validation: Cross-check with WinGX/ORTEP for graphical representation of thermal ellipsoids and intermolecular interactions .
Example Workflow:
Index and integrate data using SAINT .
Solve phase problem via SHELXD (if heavy atoms are present).
Refine with SHELXL , applying restraints for disordered ethoxy or methyl groups .
Structure-Activity Relationship (SAR) Studies
Q. Q3: How can researchers design SAR studies for this compound’s potential kinase inhibition?
Methodological Answer:
Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) based on the triazole-piperidine scaffold’s resemblance to known inhibitors .
Analog Synthesis:
- Vary substituents on the 3,4-dimethylphenyl group (e.g., halogenation for electronic effects).
- Modify the ethoxybenzamide moiety to probe steric tolerance.
Assay Design:
- Use fluorescence polarization (FP) assays for binding affinity.
- Validate with cellular assays (e.g., Western blotting for downstream phosphorylation) .
Data Interpretation: Correlate IC₅₀ values with LogP and steric parameters using QSAR models.
Handling Contradictory Biological Data
Q. Q4: How should researchers address discrepancies in reported biological activity across similar compounds?
Methodological Answer:
Contextual Analysis:
- Compare assay conditions (e.g., cell lines, incubation times). For example, reports anticancer activity in HeLa cells, while uses MCF-7 .
- Scrutinize purity (>95% by HPLC) and stereochemistry (e.g., racemic vs. enantiopure forms).
Mechanistic Follow-Up:
- Perform target engagement studies (e.g., CETSA or SPR) to confirm direct binding .
- Use molecular dynamics (MD) simulations to assess binding mode consistency across analogs.
Computational Modeling for Binding Predictions
Q. Q5: What in silico strategies predict this compound’s interaction with biological targets?
Methodological Answer:
Docking: Use AutoDock Vina or Glide to model the compound into kinase ATP pockets, applying constraints for the triazole’s hydrogen-bonding capacity .
MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperidine-kinase salt bridges.
Free Energy Calculations: Apply MM/GBSA to rank binding affinities of analogs .
Validation: Cross-reference with experimental IC₅₀ values and crystallographic poses (if available) .
Methodological Framework for Theoretical Integration
Q. Q6: How can this compound’s study align with conceptual frameworks in medicinal chemistry?
Methodological Answer:
Theoretical Basis: Anchor research in kinase inhibition theory, focusing on steric complementarity and electronic effects of substituents .
Hypothesis Testing:
- Design experiments to validate the "hydrophobic pocket occupancy" hypothesis by introducing bulky groups at the triazole’s 4-position.
Data Synthesis: Use cheminformatics tools (e.g., KNIME ) to merge structural, computational, and assay data into a unified model .
Analytical Challenges in Purity Assessment
Q. Q7: What advanced techniques resolve purity and stereochemical issues in this compound?
Methodological Answer:
Chromatography:
- HPLC: Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to separate diastereomers.
- Chiral SFC: Resolve enantiomers using amylose-based columns .
Spectroscopy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
